
1-(3,4-dimethylphenyl)-N-isobutyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3,4-dimethylphenyl)-N-isobutyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrrole ring and a pyrazole ring, both of which are nitrogen-containing heterocycles . These types of structures are often found in biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and pyrazine rings would likely contribute to the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrole and pyrazole rings, as well as the other functional groups, would likely contribute to its solubility, stability, and other properties .Aplicaciones Científicas De Investigación
Environmental Exposure and Health Risks
Studies on environmental exposure to various compounds, including organophosphorus (OP) and pyrethroid (PYR) pesticides, have highlighted the significance of monitoring chemical exposure in different populations, especially in children. For instance, research conducted by Babina et al. (2012) in South Australia investigated the extent of environmental exposure to neurotoxic insecticides in preschool children. The study found widespread chronic exposure to OPs and PYRs, with differences in exposure levels among urban, periurban, and rural groups, emphasizing the importance of public health policies on the regulation and use of these chemicals (Babina, Dollard, Pilotto, & Edwards, 2012).
Pharmacokinetics and Drug Metabolism
Understanding the pharmacokinetics and metabolism of chemical compounds is crucial in the development of pharmaceuticals. A study by Martin et al. (1997) on the novel anticonvulsant agent N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) in rats and humans shed light on the metabolic pathways and the formation of metabolites following oral administration. Such studies are foundational in assessing the safety and efficacy of new drugs (Martin, Bishop, Kerr, Moor, Moore, Sheffels, Rashed, Slatter, Berthon-Cedille, Lepage, Descombe, Picard, Baillie, & Levy, 1997).
Environmental and Health Monitoring
The monitoring of environmental pollutants and their metabolites in human populations is vital for understanding the health impacts of chemical exposure. Studies on pyrethroid metabolites in urine samples, for example, provide insights into exposure levels and potential health risks. Research by Ueyama et al. (2022) on the biomonitoring of urinary pyrethroid metabolites in young children in Japan highlighted the exposure to multiple hygiene- and agriculture-purpose pyrethroids, demonstrating the need for continuous surveillance and evaluation of health risks associated with chemical exposure (Ueyama, Ito, Hamada, Oya, Kato, Matsuki, Tamada, Kaneko, Saitoh, Sugiura-Ogasawara, Ebara, & Kamijima, 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14(2)12-21-19(25)18-13-22-24(20(18)23-9-5-6-10-23)17-8-7-15(3)16(4)11-17/h5-11,13-14H,12H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXJVTWRTVTBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)NCC(C)C)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-isobutyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

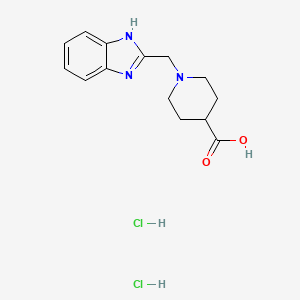
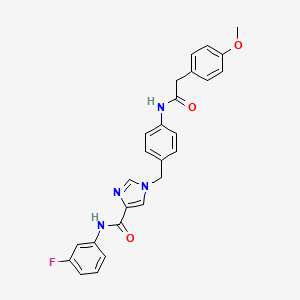
![1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole](/img/structure/B2718178.png)
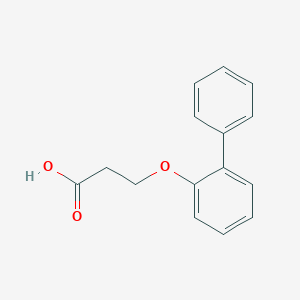
![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide](/img/structure/B2718182.png)
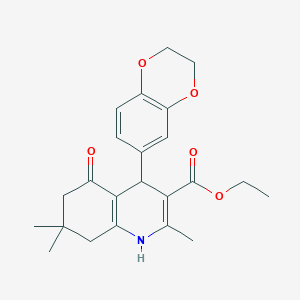
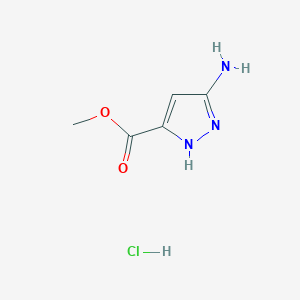
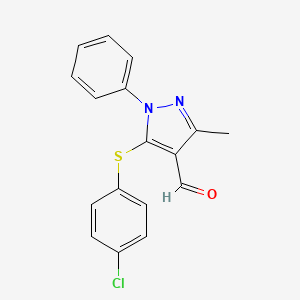
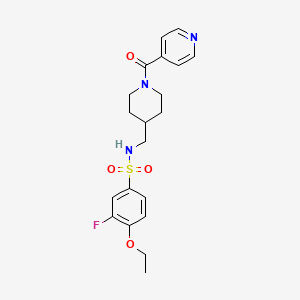
![Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B2718191.png)
![2-[4-(1-Adamantyl)phenoxy]propanoic acid](/img/structure/B2718193.png)


![N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B2718199.png)